molecular formula C18H16FNO3 B6411244 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261968-59-5

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411244
CAS RN: 1261968-59-5
M. Wt: 313.3 g/mol
InChI Key: YPJBGLKXHYGFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, or 5-Fluoropyrrolidinylbenzoic acid (5-FPB) is a synthetic compound used in a variety of scientific research applications. It is a fluorinated benzoic acid derivative with a pyrrolidinyl group attached to the 5th carbon of the benzene ring. 5-FPB has been found to have several biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.

Scientific Research Applications

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of fluorinated compounds on the human body and to investigate the potential therapeutic applications of fluorinated compounds. It has also been used in the study of enzyme inhibition, as well as in the study of the structure-activity relationships of fluorinated compounds.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. It is also believed to have some antifungal properties, as well as some anti-inflammatory properties.
Biochemical and Physiological Effects
5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have some antifungal and anti-inflammatory properties. In addition, it has been found to have some cytotoxic effects on certain types of cells, such as cancer cells.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize, and it is easy to work with. In addition, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, it is not very stable and can easily decompose in the presence of light or heat. In addition, it can be toxic in large doses, so it should be handled with care.

Future Directions

There are several potential future directions for the use of 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in scientific research. One potential direction is the study of its effects on the human body. This could include further research into its potential therapeutic applications, as well as its potential toxicity. Another potential direction is the study of its effects on other enzymes, such as those involved in the metabolism of drugs or other compounds. In addition, further research into its structure-activity relationships could lead to the development of new and improved fluorinated compounds. Finally, further research into its biochemical and physiological effects could lead to the development of new and improved treatments for various diseases.

Synthesis Methods

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be synthesized in a two-step process. First, the benzene ring is fluorinated at the 5th carbon position with a fluorine atom. This can be done using a variety of methods, such as the Sandmeyer reaction or the use of a fluorinating agent. The second step involves the attachment of a pyrrolidinyl group to the fluorinated benzene ring. This can be done using a condensation reaction, such as the Vilsmeier reaction.

properties

IUPAC Name

3-fluoro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)20-6-1-2-7-20/h3-5,8-11H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJBGLKXHYGFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692102
Record name 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261968-59-5
Record name 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.